Cas no 1805266-85-6 (Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate)

Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate
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- インチ: 1S/C12H12F5NO3/c1-3-21-8(19)4-6-9(12(15,16)17)7(20-2)5-18-10(6)11(13)14/h5,11H,3-4H2,1-2H3
- InChIKey: DUOSENFCXAACEA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C(F)F)C=1CC(=O)OCC)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 350
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 48.4
Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029018413-250mg |
Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate |
1805266-85-6 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029018413-1g |
Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate |
1805266-85-6 | 95% | 1g |
$2,952.90 | 2022-04-01 | |
Alichem | A029018413-500mg |
Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate |
1805266-85-6 | 95% | 500mg |
$1,600.75 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetateに関する追加情報
Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate (CAS No. 1805266-85-6): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate, identified by its CAS number 1805266-85-6, represents a significant compound in the realm of chemical biology and medicinal chemistry. This heterocyclic ester, characterized by its pyridine core substituted with difluoromethyl, methoxy, and trifluoromethyl groups, has garnered attention due to its versatile structural features and potential applications in drug discovery and synthetic chemistry.
The structural motif of Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate is strategically designed to enhance its pharmacological properties. The presence of electron-withdrawing and electron-donating groups near the nitrogen atom of the pyridine ring influences its reactivity and binding affinity. Specifically, the difluoromethyl group contributes to metabolic stability and lipophilicity, while the trifluoromethyl group enhances binding interactions with biological targets. These features make it a valuable scaffold for developing novel therapeutic agents.
In recent years, the compound has been explored in various research avenues, particularly in the synthesis of bioactive molecules. The pyridine scaffold is a common feature in many pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents. Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate serves as a versatile intermediate in multi-step synthetic pathways, enabling the construction of complex molecules with desired biological activities.
The utility of this compound extends to its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, making them attractive targets for therapeutic intervention. The structural features of Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate allow for modifications that can fine-tune interactions with specific kinase domains. This flexibility has been leveraged in the development of inhibitors targeting diseases such as cancer and inflammatory disorders.
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